(E)-3-Hydroxy Doxepin
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Overview
Description
(E)-3-Hydroxy Doxepin is a derivative of doxepin, a tricyclic antidepressant used to treat major depressive disorder, anxiety disorders, chronic hives, and insomnia . The compound is characterized by the presence of a hydroxyl group at the third position of the doxepin molecule, which may influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hydroxy Doxepin typically involves the hydroxylation of doxepin. One common method is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the (E)-isomer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure consistent product quality. Purification steps such as crystallization and chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
(E)-3-Hydroxy Doxepin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to doxepin.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of doxepin.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(E)-3-Hydroxy Doxepin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxylation on tricyclic antidepressants.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating depression and anxiety.
Mechanism of Action
The mechanism of action of (E)-3-Hydroxy Doxepin involves the inhibition of the reuptake of norepinephrine and serotonin at synaptic nerve terminals, similar to doxepin . The hydroxyl group may enhance its binding affinity to certain receptors, potentially altering its pharmacological profile. The compound also exhibits antihistaminic and anticholinergic properties .
Comparison with Similar Compounds
Similar Compounds
Doxepin: The parent compound, used as an antidepressant and anxiolytic.
Amitriptyline: Another tricyclic antidepressant with similar pharmacological properties.
Imipramine: A tricyclic antidepressant used to treat depression and enuresis.
Uniqueness
(E)-3-Hydroxy Doxepin is unique due to the presence of the hydroxyl group, which may enhance its pharmacological effects and alter its metabolic profile compared to other tricyclic antidepressants .
Properties
IUPAC Name |
(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20(2)11-5-8-17-16-7-4-3-6-14(16)13-22-19-12-15(21)9-10-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKQNFCWNWKAIY-CAOOACKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=C(C=C(C=C2)O)OCC3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=C(C=C(C=C2)O)OCC3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857753 |
Source
|
Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131523-97-2 |
Source
|
Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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